molecular formula C10H6BrN5O B8142974 5-Azido-4-bromo-2-phenylpyridazin-3-one

5-Azido-4-bromo-2-phenylpyridazin-3-one

Cat. No.: B8142974
M. Wt: 292.09 g/mol
InChI Key: MIKMYMCROMQVLZ-UHFFFAOYSA-N
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Description

5-Azido-4-bromo-2-phenylpyridazin-3-one is a pyridazinone derivative characterized by a heterocyclic core with azide (-N₃) and bromine (-Br) substituents at positions 5 and 4, respectively, and a phenyl group at position 2. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The azido group is a versatile functional group widely used in "click chemistry" (e.g., Huisgen cycloaddition), while the bromine atom offers a site for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

5-azido-4-bromo-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN5O/c11-9-8(14-15-12)6-13-16(10(9)17)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKMYMCROMQVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-azido-4-bromo-2-phenylpyridazin-3-one with two related compounds from the evidence:

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (CAS: 2090174-33-5, )

7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives ().

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Reactivity/Applications Reference
5-Azido-4-bromo-2-phenylpyridazin-3-one Pyridazinone 4-Br, 5-N₃, 2-Ph ~307.09 (calc) Click chemistry, halogenation -
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Pyridazinone 5-Br, 2-(pyridin-3-ylmethyl) 266.09 Nucleophilic substitution, drug design
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-Ph, 5-S, fused coumarin/thiophene - Enzyme inhibition, anticancer

Key Observations:

Core Structure Differences: The pyridazinone core (present in the target compound and 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one) is distinct from the thiazolo[4,5-d]pyrimidine scaffold (), which includes a sulfur atom and fused heterocyclic rings. Pyridazinones are less sterically hindered, enabling easier functionalization at positions 4 and 5 .

Substituent Effects :

  • The azido group in the target compound differentiates it from the pyridinylmethyl group in the brominated analog (). Azides are highly reactive in cycloaddition reactions, whereas pyridinylmethyl groups may enhance solubility or binding affinity in medicinal applications.
  • Bromine at position 4 (target) vs. position 5 () alters regioselectivity in substitution reactions. For example, bromine at position 4 could favor electrophilic aromatic substitution at position 5 due to electronic effects.

Synthetic Approaches: Thiazolo[4,5-d]pyrimidine derivatives () are synthesized via microwave-assisted or conventional heating in DMF with acetic acid, highlighting the importance of reaction conditions for heterocyclic systems . Similar methods may apply to azido-pyridazinones, though the azide group requires careful handling due to explosive risks.

Biological and Chemical Applications: Thiazolo-pyrimidines () exhibit anticancer activity, likely due to thioxo groups interacting with cellular enzymes . The brominated pyridazinone () may serve as a precursor for Suzuki-Miyaura coupling, while the azido variant could enable bioconjugation to antibodies or polymers.

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